1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
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Overview
Description
1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic compound that features a piperidine ring substituted with a tert-butylbenzoyl group and a fluorophenyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized via the cyclization of a hydrazide with a nitrile under acidic or basic conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring is synthesized via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
Coupling of the Benzoyl Group: The tert-butylbenzoyl group is attached through an acylation reaction, typically using an acid chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine ring or the benzoyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the benzoyl moiety.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.
Materials Science: The compound’s unique structural features could be useful in the design of novel materials with specific electronic or photophysical properties.
Biological Research: It can be used as a probe to study various biological pathways, especially those involving neurotransmitter systems.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine ring is known to interact with various biological targets, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzoylpiperidine: Lacks the oxadiazole and fluorophenyl groups, making it less complex.
4-Fluorophenyl-1,2,4-oxadiazole: Does not contain the piperidine or benzoyl groups, limiting its biological activity.
4-Tert-butylbenzoyl-1,2,4-oxadiazole: Missing the piperidine ring, which is crucial for certain biological interactions.
Uniqueness
1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the piperidine ring, oxadiazole moiety, and fluorophenyl group makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O2/c1-25(2,3)20-8-4-19(5-9-20)24(30)29-14-12-17(13-15-29)16-22-27-23(28-31-22)18-6-10-21(26)11-7-18/h4-11,17H,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGFWLUBHRCRRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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